3-O-Hexadecyl-sn-glycerol-d5
Description
3-O-Hexadecyl-sn-glycerol-d5 is a deuterated analog of 1-O-hexadecyl-sn-glycerol, a glycerol ether lipid with a hexadecyl (C16) alkyl chain at the sn-3 position. The deuterium (d5) substitution typically replaces five hydrogen atoms in the molecule, enhancing metabolic stability and enabling tracking in pharmacokinetic studies via mass spectrometry or NMR . This compound is structurally characterized by its glycerol backbone, ether linkage, and deuterium labeling, distinguishing it from non-deuterated analogs and acylated derivatives. It is widely used in lipidomics, drug delivery research, and metabolic studies due to its resistance to enzymatic degradation and isotopic traceability .
Properties
Molecular Formula |
C₁₉H₃₅D₅O₃ |
|---|---|
Molecular Weight |
321.55 |
Synonyms |
(R)-3-(Hexadecyloxy)-1,2-propanediol-d5; L-(-)-3-(Hexadecyloxy)-1,2-propanediol-d5; (R)-(-)-Chimyl alcohol-d5; (R)-3-(Hexadecyloxy)propane-1,2-diol-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of 3-O-Hexadecyl-sn-glycerol-d5 with Key Analogues
Key Observations :
- Deuterium Labeling : this compound and 1,2-O-Dioctadecyl-sn-glycerol-d5 both utilize deuterium to improve stability and traceability. However, the latter’s dual C18 chains increase hydrophobicity .
- Ether vs. Acyl Linkages: Unlike acylated derivatives (e.g., 1-O-octadecenyl-2-docosahexaenoyl-sn-glycerol ), ether-linked compounds like this compound resist lipase-mediated hydrolysis, making them ideal for long-term studies .
- Bioactivity: AGEPC, a phosphorylcholine derivative, exhibits potent immunomodulatory effects (e.g., neutrophil activation at 10⁻¹⁰ M ), whereas this compound is primarily used for non-bioactive applications (e.g., isotopic tracing) .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- AGEPC’s phosphorylcholine group enhances aqueous solubility but reduces stability due to enzymatic targeting .
Key Observations :
- This compound lacks direct bioactivity but is critical for tracking lipid metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
